Cas no 876669-82-8 (N-(1-cyanocyclohexyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

N-(1-cyanocyclohexyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide structure
876669-82-8 structure
Product name:N-(1-cyanocyclohexyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide
CAS No:876669-82-8
MF:C16H22N4O3
MW:318.370883464813
CID:6400032
PubChem ID:8187603

N-(1-cyanocyclohexyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • AB01003354-01
    • N-(1-cyanocyclohexyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide
    • EN300-26685559
    • AKOS034416032
    • Z50980866
    • 876669-82-8
    • Inchi: 1S/C16H22N4O3/c17-11-15(6-2-1-3-7-15)18-12(21)10-20-13(22)16(19-14(20)23)8-4-5-9-16/h1-10H2,(H,18,21)(H,19,23)
    • InChI Key: BMXIOWXAURWISW-UHFFFAOYSA-N
    • SMILES: O=C1C2(CCCC2)NC(N1CC(NC1(C#N)CCCCC1)=O)=O

Computed Properties

  • Exact Mass: 318.16919058g/mol
  • Monoisotopic Mass: 318.16919058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 102Ų

N-(1-cyanocyclohexyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26685559-0.05g
N-(1-cyanocyclohexyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide
876669-82-8 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(1-cyanocyclohexyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide

Research Briefing on N-(1-cyanocyclohexyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide (CAS: 876669-82-8)

N-(1-cyanocyclohexyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide (CAS: 876669-82-8) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique spirocyclic structure, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.

The synthesis of N-(1-cyanocyclohexyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide involves a multi-step process that includes the formation of the spirocyclic core followed by functionalization with the cyanocyclohexyl and acetamide groups. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structure and purity of the compound. The synthetic route has been optimized to improve yield and scalability, making it feasible for further preclinical and clinical studies.

Recent pharmacological evaluations have revealed that this compound exhibits potent inhibitory activity against specific enzymes involved in inflammatory and neurodegenerative pathways. In vitro studies have demonstrated its ability to selectively target and modulate key biological targets, such as kinases and proteases, with high affinity. These findings suggest its potential utility in the treatment of conditions like Alzheimer's disease, Parkinson's disease, and chronic inflammation. Additionally, its unique spirocyclic structure contributes to its metabolic stability and bioavailability, which are critical factors for drug development.

In vivo studies have further corroborated the therapeutic potential of N-(1-cyanocyclohexyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide. Animal models of neurodegenerative diseases have shown significant improvement in cognitive and motor functions upon administration of the compound. The compound's ability to cross the blood-brain barrier (BBB) has been a notable advantage, as it allows for direct action on central nervous system (CNS) targets. Moreover, preliminary toxicity studies indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Despite these promising results, challenges remain in the development of N-(1-cyanocyclohexyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide as a therapeutic agent. Further studies are needed to elucidate its precise mechanism of action, optimize its pharmacokinetic properties, and assess its long-term safety. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of these findings into clinical applications. The compound's unique structural features and biological activity make it a valuable candidate for further investigation in the field of drug discovery.

In conclusion, N-(1-cyanocyclohexyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide (CAS: 876669-82-8) represents a promising avenue for therapeutic intervention in neurodegenerative and inflammatory diseases. Its synthetic accessibility, potent biological activity, and favorable pharmacokinetic properties position it as a compelling lead compound for future drug development. Continued research and collaboration will be crucial to fully realize its potential and address the remaining challenges in its development pathway.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.